Lewis A Trisaccharide

Catalog No.
S1794521
CAS No.
56570-03-7
M.F
C20H35NO15
M. Wt
529.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lewis A Trisaccharide

CAS Number

56570-03-7

Product Name

Lewis A Trisaccharide

IUPAC Name

N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide

Molecular Formula

C20H35NO15

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)36-18(9(26)4-23)17(8(3-22)21-7(2)25)35-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19-,20-/m0/s1

InChI Key

HHQLEBOUBWWITP-MBKDEEHCSA-N

Synonyms

2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-3-O-(b-D-galactopyranosyl)-D-glucopyranose, Gal1-b-3[Fuc1-α-4]GlcNAc

Canonical SMILES

CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O

Marker for Cell-Cell Interactions

Lewis A trisaccharide acts as a cellular recognition molecule on the surface of some cells. These sugar structures can bind to specific proteins called selectins, which are present on other cells or blood vessels. This binding interaction mediates cell adhesion and communication, influencing processes like inflammation, immune response, and even cancer metastasis [1, 2].

Researchers use Lewis A trisaccharide to study these selectin-mediated interactions. By adding the trisaccharide to cells or blocking its binding sites, scientists can investigate how these interactions affect cell behavior in various biological systems [3].

  • [1] Lasky, L. A. (1992). Selectins: interpreters of cell-specific carbohydrate information during inflammation. Science, 258(5084), 964-969.
  • [2] Mulligan, K. A., Partridge, R. E., Mihara, H., & Grinnell, B. W. (1993). Protective effects of oligosaccharides in P-selectin-dependent lung injury. Nature, 364(6433), 149-151.
  • [3] Dabelsteen, E., Hakomori, S., & Nielsen, J. O. (1988). Structural variations of blood group A antigens in human normal colon and carcinomas. Cancer Research, 48(1), 181-187.

Potential Role in Cancer Biology

Lewis A trisaccharide expression has been linked to the development and progression of certain cancers. Studies suggest that increased levels of this sugar molecule on cancer cells can promote their adhesion to blood vessel walls, facilitating metastasis (spread) to other organs [1].

Researchers are investigating the potential of targeting Lewis A trisaccharide as a therapeutic approach for cancer. By developing drugs that block the interaction between Lewis A and selectins, scientists hope to prevent cancer cell adhesion and metastasis [2].

  • [1] Dabelsteen, E., Hakomori, S., & Nielsen, J. O. (1988). Structural variations of blood group A antigens in human normal colon and carcinomas. Cancer Research, 48(1), 181-187.
  • [2] Li, F., Wang, L. C., Liu, D., Shao, Z. Y., & Fu, H. Z. (2013). Selectin antagonists as potential therapeutic agents in cancer. Medicinal Research Reviews, 33(1), 143-181.

Lewis A trisaccharide is a complex carbohydrate composed of three monosaccharide units, specifically characterized by the presence of fucose, galactose, and N-acetylglucosamine. This trisaccharide is part of the Lewis blood group antigens and plays a significant role in cell-cell recognition processes. It is found in various biological systems, including human tissues, and is implicated in several physiological and pathological processes.

Typical of carbohydrates, including glycosylation and hydrolysis. The synthesis of Lewis A involves the formation of glycosidic bonds between its constituent monosaccharides. The reactions can be influenced by the protective groups used during synthesis, which can affect the regioselectivity and anomeric configuration of the resulting product. For example, specific conditions can yield either α or β anomers of the trisaccharide .

Lewis A trisaccharide exhibits significant biological activity, particularly in immunology and cell biology. It serves as a ligand for selectins, which are adhesion molecules involved in leukocyte trafficking and inflammation. The presence of Lewis A on the surface of cells can influence immune responses, making it a critical factor in processes such as tumor metastasis and chronic inflammation. Additionally, it has been studied for its role in fertilization, as it is present in the glycan structures of spermatozoa .

The synthesis of Lewis A trisaccharide has been achieved through various chemical methods. Notable approaches include:

  • Glycosylation Reactions: Utilizing activated glycosyl donors to form glycosidic bonds with acceptor sugars under controlled conditions.
  • Protective Group Strategies: Employing different protective groups to control reactivity and selectivity during synthesis.
  • Enzymatic Methods: Some methods utilize specific glycosyltransferases to facilitate the formation of glycosidic bonds in a more selective manner.

Recent studies have reported high-yield synthetic routes that allow for the efficient production of Lewis A trisaccharide analogues .

Lewis A trisaccharide has several applications across various fields:

  • Biomedical Research: Used as a model compound to study carbohydrate-protein interactions.
  • Vaccine Development: Investigated for its potential as an adjuvant to enhance immune responses.
  • Diagnostics: Its presence can be indicative of certain diseases, making it useful in diagnostic assays.

Research into the interactions involving Lewis A trisaccharide has revealed its ability to bind to selectins and other lectins. These interactions are crucial for understanding its role in cell adhesion and migration. Studies using competitive inhibition assays have demonstrated that Lewis A can effectively inhibit binding between selectins and their natural ligands, highlighting its potential as a therapeutic target .

Several compounds share structural similarities with Lewis A trisaccharide. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Lewis XComposed of fucose, galactose, and N-acetylglucosamineInvolved primarily in immune responses
Sialyl Lewis XContains an additional sialic acid residuePlays a role in cell signaling and immune evasion
GalactosylceramideContains galactose linked to ceramideImportant in neuronal function
Histo-blood group antigensVariants include different combinations of sugarsCritical for blood typing and transfusion compatibility

Lewis A's uniqueness lies in its specific arrangement of monosaccharides and its distinct biological functions compared to these similar compounds.

Physical Description

Solid

XLogP3

-6.1

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

10

Exact Mass

529.20066941 g/mol

Monoisotopic Mass

529.20066941 g/mol

Heavy Atom Count

36

UNII

7D99WWU6HB

Dates

Modify: 2023-08-15

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